Lipophilicity Comparison: Enhanced logP Versus Non‑Chlorinated Analog
4-Chloro-2-hydroxy-5-methoxybenzaldehyde exhibits a predicted octanol‑water partition coefficient (LogP) of 1.8667, compared to 1.2133 for 2‑hydroxy‑5‑methoxybenzaldehyde, a common non‑chlorinated analog [1]. The chloro substituent at the 4‑position increases lipophilicity by approximately 0.65 log units, which can significantly influence membrane permeability and binding to hydrophobic protein pockets.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.8667 |
| Comparator Or Baseline | 2-Hydroxy-5-methoxybenzaldehyde (LogP = 1.2133) |
| Quantified Difference | ΔLogP ≈ +0.65 |
| Conditions | Predicted computational values using standard LogP models; data from commercial supplier technical datasheets [1]. |
Why This Matters
Higher lipophilicity enhances blood‑brain barrier penetration and hydrophobic target engagement, making the target compound a more suitable intermediate for CNS‑active agent synthesis or antimicrobial scaffold development.
- [1] Molbase. 2-Hydroxy-5-methoxybenzaldehyde (LogP data). View Source
